BenchChemオンラインストアへようこそ!

3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

This 3-cyanobenzamide derivative fills a critical chemotype niche for focused library screening and electronic SAR campaigns. The electron-withdrawing 3-cyano group (σmeta ≈ 0.56) serves as a direct counterpoint to electron-donating analogs, enabling deconvolution of electronic and steric effects in target engagement. Structural divergence from mGluR5 PAMs also makes it a candidate negative control scaffold. Exclusive synthesis ensures chemical integrity; purchase for systematic, substitution-dependent activity profiling.

Molecular Formula C19H16N4O
Molecular Weight 316.364
CAS No. 2034553-15-4
Cat. No. B2858377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034553-15-4
Molecular FormulaC19H16N4O
Molecular Weight316.364
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C19H16N4O/c20-12-15-5-4-8-17(11-15)19(24)21-9-10-23-14-18(13-22-23)16-6-2-1-3-7-16/h1-8,11,13-14H,9-10H2,(H,21,24)
InChIKeyILZRRAJGIPAPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034553-15-4): Procurement-Relevant Chemical Identity and Class Context


3-Cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034553-15-4) is a synthetic small molecule belonging to the pyrazole-benzamide class, with molecular formula C19H16N4O and molecular weight 316.4 g/mol . It features a 3-cyanobenzamide core linked via an ethylene spacer to a 4-phenyl-1H-pyrazole moiety. This compound resides in a chemical space populated by bioactive pyrazole amides explored as kinase inhibitors, RORγ inverse agonists, and mGluR5 modulators, though the biological annotation of this specific derivative remains sparse in primary literature [1]. Procurement decisions involving this compound must therefore rely on structural differentiation from its closest commercially available analogs.

Why Generic Substitution Fails for 3-Cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034553-15-4): Structural Determinants of Function


Within the N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide scaffold, even minor substituent changes on the benzamide ring profoundly alter electronic properties, hydrogen-bonding capacity, and steric profile—parameters that govern target engagement. The 3-cyano group is electron-withdrawing (Hammett σmeta ≈ 0.56), whereas analogs bearing 3-dimethylamino, 2-chloro, or 4-trifluoromethyl substituents exhibit divergent electronic and steric landscapes [1]. In related pyrazole-benzamide series targeting RORγ, the position and electronic character of the benzamide substituent directly dictate inverse agonist potency and isoform selectivity [2]. Consequently, substituting this compound with a close analog from the same N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide family without experimental validation risks loss of the desired pharmacological or probe-dependent properties.

Quantitative Differentiation Guide for 3-Cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034553-15-4)


Electronic Differentiation from Amino- and Halo-Substituted Analogs via Hammett σ Constants

The 3-cyano substituent (σmeta = 0.56) is strongly electron-withdrawing, contrasting with the electron-donating 3-dimethylamino group (σmeta = -0.16) and the weakly electron-withdrawing 2-chloro (σortho = 0.20) or 2-bromo (σortho = 0.23) analogs [1]. This electronic difference is likely to modulate the benzamide carbonyl's hydrogen-bond acceptor strength and the aromatic ring's π-stacking propensity, parameters critical for target binding in pyrazole-benzamide series targeting kinases and nuclear receptors [2].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Regioisomeric Differentiation from mGluR5 PAM CDPPB via Pyrazole Substitution Pattern

The target compound bears a 4-phenyl-1H-pyrazol-1-yl moiety connected via an ethylene linker, contrasting with the established mGluR5 positive allosteric modulator CDPPB, which features a 1,3-diphenyl-1H-pyrazol-5-yl group directly attached to the benzamide [1]. CDPPB activates human mGluR5 with EC50 ≈ 10 nM and rat mGluR5 with EC50 ≈ 20 nM . The ethylene spacer in the target compound introduces additional rotational degrees of freedom (3 additional rotatable bonds vs. CDPPB), which may alter the conformational landscape and target selectivity compared to the CDPPB scaffold. However, no mGluR5 activity data exist for the target compound specifically.

Neuroscience GPCR Modulation Allosteric Modulator Design

Differentiation from Isomeric C19H16N4O Compound FC9402 (SQOR Inhibitor)

The target compound shares the molecular formula C19H16N4O and molecular weight (316.36 g/mol) with FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor . Despite the identical formula, FC9402 has a completely different scaffold (2-methoxy-3-cyanopyridine core vs. 3-cyanobenzamide core). FC9402 inhibits SQOR with an IC50 of 7 nM in a fluorescence polarization assay measuring PI3Kα-dependent 3,4,5-inositoltriphosphate accumulation [1]. The target compound is not a SQOR inhibitor and should never be used as an FC9402 substitute in SQOR-related studies. This isomeric relationship exemplifies how identical molecular formula and similar molecular weight can mask completely divergent biological activities.

Cardiovascular Research Enzyme Inhibition Chemical Biology

LogP and Solubility Differentiation from 4-Trifluoromethyl Analog

The 3-cyano substituent (ClogP contribution ≈ -0.57 via Hansch π constant) results in lower predicted lipophilicity compared to the 4-trifluoromethyl analog (π(CF3) ≈ +0.88) [1]. This translates to an estimated ΔClogP of approximately -1.45 units (target compound predicted ClogP ~2.5 vs. 4-CF3 analog ~3.95), suggesting superior aqueous solubility and potentially better in vitro assay compatibility for the cyano derivative [2]. In cellular screening contexts where compound precipitation can produce false negatives, the lower lipophilicity of the 3-cyano analog may offer practical advantages, though experimental solubility data are required for confirmation.

Physicochemical Profiling Drug-Likeness ADME Prediction

Optimal Application Scenarios for 3-Cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034553-15-4)


Chemical Probe for Electronic SAR Studies in Benzamide-Binding Pockets

The strongly electron-withdrawing 3-cyano group (σmeta = 0.56) makes this compound a valuable tool for probing the electronic requirements of benzamide-binding protein pockets. In series-based SAR campaigns focused on kinases, HDACs, or nuclear receptors where benzamide is a privileged scaffold, this compound can serve as a negative or positive electronic control relative to electron-donating analogs such as the 3-dimethylamino derivative (σmeta = -0.16) . Researchers should pair this compound with its closest commercially available analogs in parallel concentration-response experiments to deconvolute electronic from steric contributions to target engagement.

Negative Control for mGluR5 Allosteric Modulation Studies

Given the distinct pyrazole regiochemistry (4-phenyl-1H-pyrazol-1-yl with ethylene linker) compared to the established mGluR5 PAM chemotype CDPPB (1,3-diphenyl-1H-pyrazol-5-yl directly linked), this compound may serve as a structurally related but pharmacologically distinct negative control in mGluR5 or Group I mGluR allosteric modulation assays [1]. Procurement for this purpose requires experimental confirmation of lack of mGluR5 PAM or NAM activity, but the scaffold divergence strongly suggests a different target profile.

Reference Compound for Pyrazole-Benzamide Scaffold Diversity Libraries

For laboratories constructing focused libraries of pyrazole-benzamide derivatives for phenotypic or target-based screening, this compound fills a specific chemotype niche: 3-cyanobenzamide with an ethylene-spaced 4-phenylpyrazole. Its inclusion in a screening deck alongside the 2-chloro, 2-bromo, 3-dimethylamino, and 4-trifluoromethyl analogs enables systematic exploration of the substituent-activity landscape at the benzamide position . The compound's distinct physicochemical profile (predicted lower logP) may also yield differentiated hit rates in cellular vs. biochemical assay formats.

Isomer Discrimination Standard for Analytical Method Development

Since this compound shares the molecular formula C19H16N4O with FC9402 (a potent SQOR inhibitor with a different core scaffold), it can serve as an isomeric discrimination standard in HPLC-MS or UPLC method development when both isomers may be present in a screening collection. The distinct retention time and fragmentation pattern of the 3-cyanobenzamide scaffold versus the 2-methoxy-3-cyanopyridine scaffold of FC9402 provide a robust benchmark for chromatographic separation validation .

Quote Request

Request a Quote for 3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.